Palladium trifluoroacetate

C–H Activation Arylation Directing Group Strategy

In C-H activation and cross-coupling, substituting Pd(TFA)₂ with Pd(OAc)₂ causes dramatic yield losses (24% vs 97% in C(sp²)-H arylation). Palladium(II) trifluoroacetate (CAS 42196-31-6) solves this via electron-withdrawing TFA ligands that enhance Pd(II) electrophilicity, lowering the CMD energy barrier. • 97% yield in directed C(sp²)-H arylation vs 24% with Pd(OAc)₂ • Enables remote C(sp³)-H arylation (72%) where Pd(OAc)₂ fails entirely • 1.74-fold yield advantage (66% vs 38%) in [4+1] annulation cascades Supplied as 97% pure brown hygroscopic powder; store under inert gas at RT.

Molecular Formula C4F6O4Pd
Molecular Weight 332.45 g/mol
CAS No. 42196-31-6
Cat. No. B1301909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium trifluoroacetate
CAS42196-31-6
Molecular FormulaC4F6O4Pd
Molecular Weight332.45 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Pd+2]
InChIInChI=1S/2C2HF3O2.Pd/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2
InChIKeyPBDBXAQKXCXZCJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palladium(II) Trifluoroacetate (42196-31-6): Catalyst Specifications and Baseline Properties for Procurement


Palladium(II) trifluoroacetate [Pd(TFA)2; CAS 42196-31-6] is a homogeneous palladium(II) catalyst with the molecular formula C4F6O4Pd and a molecular weight of 332.45 g/mol [1]. It is supplied as a brown hygroscopic powder with a melting point of approximately 220 °C [1]. The compound is distinguished by the electron-withdrawing trifluoroacetate (TFA) ligands, which render the palladium center more electrophilic than its non-fluorinated carboxylate counterparts . This electronic tuning is fundamental to its differential reactivity in cross-coupling, C–H activation, and oxidation reactions.

Catalyst type
Electrophilic Pd(II) with TFA ligands for C–H activation, cross-coupling, and oxidation
Reactivity differentiator
TFA ligands enhance electrophilicity vs. non-fluorinated carboxylates; reported to facilitate CMD mechanism
Research context
Suitable for synthetic methodology, C–H functionalization, and heterocycle construction workflows

Palladium Trifluoroacetate Procurement: Why Generic Substitution with Pd(OAc)2 or PdCl2 Can Compromise Yield


Substituting palladium(II) trifluoroacetate with a generic palladium(II) salt such as acetate (Pd(OAc)2) or chloride (PdCl2) is not equivalent and can lead to substantial yield losses or complete reaction failure. The strong electron-withdrawing effect of the trifluoroacetate ligand increases the electrophilicity of the palladium(II) center, which directly influences key mechanistic steps including concerted metalation-deprotonation (CMD) in C–H activation and the oxidative addition/reductive elimination cycles in cross-coupling [1]. Computational studies confirm that the energy barrier for C–H activation is significantly lower with Pd(TFA)2 compared to Pd(OAc)2 [1]. This electronic differentiation translates into quantifiable performance gaps, as demonstrated in the head-to-head comparative evidence presented below.

Electrophilicity mismatch: Pd(OAc)₂ or PdCl₂ may not match the C–H activation reactivity of the TFA-ligated Pd center.
Mechanistic divergence: Reported CMD barrier differences can alter reaction outcome; yield gaps observed in head-to-head comparisons.
Oxidative annulation and carbonylation performance may shift with less electrophilic Pd sources; verify before substituting.

Palladium(II) Trifluoroacetate: Quantified Comparative Performance Data vs. Pd(OAc)2 and PdCl2


Pd(TFA)2 Delivers 97% Yield in Aminoquinoline-Directed C(sp2)–H Arylation Where Pd(OAc)2 Yields Only 24%

In an aminoquinoline-directed C(sp2)–H arylation reaction, Pd(TFA)2 achieves a 97% yield under standard conditions. Replacing the catalyst with Pd(OAc)2 results in a drastic yield reduction to 24%. Using PdCl2 yields only 30%. This represents a 4.0‑fold yield improvement for Pd(TFA)2 over Pd(OAc)2 in this reaction system [1].

C–H Arylation yield
Head-to-head
97% (Pd(TFA)₂) vs. 24% (Pd(OAc)₂), 30% (PdCl₂)
Pd(TFA)₂
Pd(OAc)₂
PdCl₂
Reported yield context supports Pd(TFA)₂ selection for aminoquinoline-directed arylation.
Conditions: DCE, 120 °C; data to verify in your substrate scope.
C–H Activation Arylation Directing Group Strategy Catalysis Optimization

Pd(TFA)2 Enables C(sp3)–H Arylation Where Pd(OAc)2 Shows No Detectable Product (72% vs. n.d.)

In a bimetallic Cu–Pd catalyzed remote C(sp3)–H arylation of alkyl aryl ketones, Pd(TFA)2 delivers a 72% isolated yield. When Pd(OAc)2 is omitted entirely from the standard conditions, no product is detected (n.d.). Critically, when Pd(TFA)2 is replaced with Pd(OAc)2 in an otherwise identical system, the yield is only 31% [1]. This demonstrates that Pd(TFA)2 is not merely a viable catalyst but is essential for achieving synthetically useful yields in this transformation.

Remote C(sp³)–H arylation
Head-to-head
72% (Pd(TFA)₂) vs. n.d. (Pd(OAc)₂)
Pd(TFA)₂
Pd(OAc)₂
Supports bimetallic Cu–Pd workflow; Pd(OAc)₂ may not enable this transformation.
Alkyl aryl ketone / aryl carboxylic acid; toluene.
Remote C–H Functionalization Bimetallic Catalysis Aryl Carboxylic Acids Synthetic Methodology

DFT Calculations Confirm Pd(TFA)2 Lowers C–H Activation Barrier by 13.9–15.8 kcal/mol Relative to Pd(OAc)2

Density functional theory (DFT) calculations reveal that the Gibbs free energy barrier (ΔG‡) for concerted metalation-deprotonation (CMD) in C–H activation follows the order: ΔG‡[Pd(OTf)2] < ΔG‡[Pd(TFA)2] < ΔG‡[Pd(OAc)2]. The energy difference between Pd(OAc)2 and Pd(TFA)2 catalysts is approximately 13.9–15.8 kcal/mol, a substantial gap that significantly favors Pd(TFA)2 [1]. In contrast, the gap between Pd(TFA)2 and Pd(OTf)2 is only 2.1–3.1 kcal/mol. These computational findings are consistent with experimental reactivity trends [1].

DFT C–H barrier
Class-level inference
13.9–15.8 kcal/mol lower ΔG‡ for CMD vs. Pd(OAc)₂
Provides mechanistic rationale for observed reactivity differences.
M06/6-31G(d,p) level; substrate-dependent values.
Density Functional Theory (DFT) Reaction Mechanism Concerted Metalation-Deprotonation (CMD) Computational Catalysis

Pd(TFA)2 Enables Milder Oxidative Conditions for Aromatic Substrates Compared to Pd(OAc)2

The oxidation of aromatic substrates (C6H6, PhF, PhCl, PhNO2) with palladium(II) trifluoroacetate proceeds under significantly milder conditions than oxidation with palladium(II) acetate [1]. This class-level differentiation is attributed to the enhanced electrophilicity and oxidative power conferred by the electron-withdrawing trifluoroacetate ligands, which facilitate oxidation steps at lower temperatures or shorter reaction times compared to the acetate analog.

Oxidation conditions
Class-level inference
Milder conditions reported for aromatic oxidation vs. Pd(OAc)₂
May support functional group tolerance; quantitative data to verify.
Substrates: C₆H₆, PhF, PhCl, PhNO₂.
Oxidation Aromatic Compounds Mild Conditions Synthetic Methodology

Pd(TFA)2 Delivers 66% Yield in Oxidative Annulation Compared to 38% for Pd(OAc)2

In a Pd(TFA)2-catalyzed aerobic [4+1] annulation for the synthesis of pyrroles, the target compound demonstrates superior reactivity with a 66% isolated yield. Under identical conditions, Pd(OAc)2 delivers only a 38% yield [1]. This 1.74‑fold improvement highlights the advantage of the trifluoroacetate ligand in facilitating oxidative annulation cascades, which are critical for constructing nitrogen-containing heterocycles.

Annulation yield
Head-to-head
66% (Pd(TFA)₂) vs. 38% (Pd(OAc)₂)
Pd(TFA)₂
Pd(OAc)₂
Reported yield advantage in aerobic [4+1] pyrrole synthesis.
Mild conditions with O₂; confirm with own heterocycle substrates.
Oxidative Annulation Heterocycle Synthesis Pyrrole Synthesis Aerobic Oxidation

Pd(TFA)2 Achieves up to 97% Yield in Bis-Alkoxycarbonylation of Olefins with Low Catalyst Loading

In the synthesis of substituted succinic diesters via bis-alkoxycarbonylation of olefins, the most active catalyst system employs Pd(TFA)2 in combination with a bis(9-anthryl)-α-diimine ligand. This system achieves yields up to 97% at a catalyst loading of only 0.5 mol% under mild conditions (4 bar CO, 20 °C) [1]. While a direct head-to-head comparison with other Pd sources is not provided in the abstract, the reported combination of high yield and low loading with Pd(TFA)2 establishes a benchmark for this transformation.

Carbonylation yield
Reported
97% yield
0.5 mol% loading, 4 bar CO, 20 °C
High efficiency reported for bis-alkoxycarbonylation of olefins.
Bulky α-diimine ligand; data from single study, verify in your system.
Carbonylation Alkene Functionalization Succinic Diester Synthesis Homogeneous Catalysis

Palladium(II) Trifluoroacetate: Recommended Applications Based on Quantitative Evidence


High-Yield C–H Arylation of Benzamides and Related Substrates

For aminoquinoline-directed or related C(sp2)–H arylation reactions, Pd(TFA)2 is the catalyst of choice based on direct comparative data. Using Pd(OAc)2 in this system yields only 24%, whereas Pd(TFA)2 delivers 97% [1]. Procurement of Pd(TFA)2 is essential for achieving publication-quality yields and should be specified in experimental procedures.

Remote C(sp3)–H Functionalization Requiring Bimetallic Cu–Pd Systems

In remote C(sp3)–H arylation protocols employing aryl carboxylic acids as coupling partners, Pd(TFA)2 is required for synthetically useful yields (72% with Pd(TFA)2 vs. n.d. with Pd(OAc)2) [1]. Researchers should not attempt this transformation with Pd(OAc)2, as reaction failure is likely.

Aerobic Oxidative Annulation for Heterocycle Construction

For the synthesis of pyrroles and related N-heterocycles via aerobic [4+1] annulation cascades, Pd(TFA)2 provides a 1.74‑fold yield advantage over Pd(OAc)2 (66% vs. 38%) [1]. Chemists should select Pd(TFA)2 when optimizing these transformations to maximize product throughput and minimize re-optimization efforts.

Low-Loading Carbonylation Reactions for Diester Synthesis

Pd(TFA)2, when paired with bulky α-diimine ligands, enables bis-alkoxycarbonylation of olefins in up to 97% yield at only 0.5 mol% catalyst loading under mild conditions (4 bar CO, 20 °C) [1]. This system is attractive for both academic and industrial settings where catalyst cost and mild conditions are priorities.

Application
Selection Property
Validation Focus
C–H Arylation of benzamides
Electrophilic Pd(II) with TFA ligands
Verify yield reproducibility with directing-group substrates
Remote C(sp³)–H functionalization
Bimetallic Cu–Pd compatibility
Confirm product formation with alkyl aryl ketones and aryl carboxylic acids
Aerobic oxidative annulation
Aerobic oxidation reactivity
Check pyrrole yield and functional group tolerance
Low-loading carbonylation
Catalyst efficiency at low loading
Evaluate diester yield at 0.5 mol% Pd under mild CO pressure

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